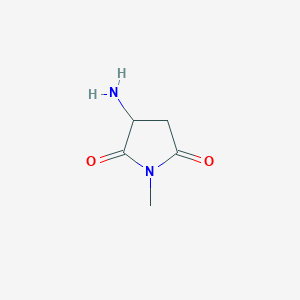

3-Amino-1-methylpyrrolidine-2,5-dione

Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolidine-2,5-dione ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a wide array of biologically active compounds. nih.gov Its rigid structure provides a fixed platform for the spatial orientation of various functional groups, which is crucial for specific interactions with biological targets. nih.gov This scaffold is a key component in the development of drugs with diverse therapeutic applications, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.net

In organic synthesis, the pyrrolidine-2,5-dione core serves as a versatile intermediate. Its reactive sites allow for a variety of chemical modifications, enabling the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov The Michael addition to maleimides is a common and efficient method for constructing the succinimide (B58015) ring, providing a convenient pathway to novel derivatives. mdpi.com

The versatility of this scaffold is further highlighted by its presence in a range of approved drugs and clinical candidates. For instance, ethosuximide (B1671622), an anti-epileptic drug, features the succinimide core and has been a mainstay in the treatment of absence seizures for decades. mdpi.com More recent research has explored the potential of pyrrolidine-2,5-dione derivatives as inhibitors of enzymes like tumor necrosis factor-α (TNF-α), which is implicated in autoimmune diseases. researchgate.net

Overview of 3-Amino-1-methylpyrrolidine-2,5-dione as a Research Target

While the broader pyrrolidine-2,5-dione class is well-documented, "this compound" itself appears to be a more specialized subject of investigation. Its structure, featuring an amino group at the 3-position and a methyl group at the 1-position, presents unique possibilities for chemical modification and biological activity. The amino group, in particular, offers a reactive handle for the attachment of various side chains, potentially leading to new classes of compounds with tailored pharmacological profiles.

The synthesis of specifically substituted pyrrolidine-2,5-diones is an active area of research. For example, various synthetic routes have been developed to produce derivatives with different substituents at the 3-position, which has been shown to be critical for anticonvulsant activity. nih.gov While direct and extensive research on "this compound" is not widely published, its existence as a commercially available building block suggests its utility in the synthesis of more complex molecules. arkpharmtech.comcalpaclab.com Its structural similarity to other biologically active succinimide derivatives makes it an intriguing candidate for further investigation.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 67513-65-9 | arkpharmtech.comcalpaclab.com |

| Molecular Formula | C5H8N2O2 | arkpharmtech.comcalpaclab.com |

| Molecular Weight | 128.13 g/mol | calpaclab.com |

Historical Context of Succinimide Derivatives in Biological Applications

The therapeutic journey of succinimide derivatives began in the mid-20th century with the discovery of their anticonvulsant properties. mdpi.com This led to the development of a class of anti-epileptic drugs (AEDs) that were particularly effective against absence seizures. nih.govresearchgate.net The mechanism of action of these early succinimide anticonvulsants is believed to involve the inhibition of T-type calcium channels in the thalamus, which helps to prevent the characteristic spike-and-wave discharges seen in absence seizures. researchgate.net

The first of these drugs to be introduced was phensuximide, followed by methsuximide (B1676420) and the still widely used ethosuximide. mdpi.com The success of these early drugs spurred further research into the biological activities of the succinimide scaffold.

Over the years, the applications of succinimide derivatives have expanded significantly beyond epilepsy. Researchers have successfully synthesized and tested succinimide-based compounds with a broad spectrum of pharmacological activities, including:

Anti-inflammatory and Analgesic: By targeting enzymes like cyclooxygenases (COX). mdpi.com

Antitumor: Through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation.

Antimicrobial: Demonstrating activity against various bacterial and fungal strains.

Enzyme Inhibition: Acting on a range of enzymes involved in different disease processes.

This historical progression underscores the enduring importance of the succinimide scaffold in drug discovery and provides a strong rationale for the continued exploration of novel derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAOXKYXACWXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497274 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67513-65-9 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 1 Methylpyrrolidine 2,5 Dione and Its Analogues

Established Synthetic Pathways to Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a foundational structure in numerous biologically active compounds. nih.govacs.org Consequently, a variety of established synthetic pathways have been developed for its construction. These derivatives are significant as they are found in various natural products and exhibit notable biological and pharmaceutical activities. acs.org

A primary and widely utilized method involves the reaction of maleic anhydride (B1165640) with primary amines. This reaction proceeds through the opening of the anhydride ring to form an intermediate (Z)-4-oxo-4-(arylamino)but-2-enoic acid. researchgate.net Subsequent cyclization, often facilitated by dehydrating agents like thionyl chloride (SOCl₂) under reflux, yields the desired N-substituted pyrrolidine-2,5-dione. researchgate.net Another common approach is the dehydrogenative coupling of diols and amines, catalyzed by a manganese pincer complex, which forms cyclic imides with hydrogen gas as the only byproduct, presenting an atom-economical and environmentally friendly process. organic-chemistry.org

Michael addition reactions represent another cornerstone in the synthesis of substituted succinimides. acs.org In this strategy, nucleophiles are added to the electron-deficient double bond of a maleimide (B117702) derivative. For instance, the addition of ketones to N-substituted maleimides, often organocatalyzed, is a key method for creating carbon-carbon bonds at the 3-position of the succinimide ring. ebi.ac.uknih.gov Similarly, N-substituted itaconimides can serve as synthons for succinimide derivatives through NHC-catalyzed conjugate addition of acyl anions. acs.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the rapid generation of structural diversity in a single step. nih.govtandfonline.com For example, a three-component reaction between aldehydes, amines, and cyclopropane (B1198618) dicarboxylate can yield pyrrolidine (B122466) derivatives. tandfonline.com These established methods provide a robust foundation for accessing a wide array of pyrrolidine-2,5-dione compounds, including the precursors for 3-amino-1-methylpyrrolidine-2,5-dione.

Mechanochemical Synthesis Approaches for 3-Aminopyrrolidine-2,5-dione (B1193966) Derivatives

In the pursuit of greener and more efficient chemical processes, mechanochemical synthesis has been successfully applied to the production of 3-aminopyrrolidine-2,5-dione derivatives. This solvent-free approach offers significant advantages, including reduced waste, shorter reaction times, and often improved yields compared to traditional solvent-based methods.

A notable application of this technique is the mechanochemical aza-Michael reaction. researchgate.net In this process, a maleimide or its N-substituted derivatives are reacted with a selected amine under solvent-free grinding or milling conditions. The mechanical energy input facilitates the conjugate addition of the amine to the maleimide double bond, directly forming the 3-aminopyrrolidine-2,5-dione core structure. researchgate.net This method has been used to synthesize a series of 3-aminopyrrolidine-2,5-dione derivatives, with the structures of the resulting compounds confirmed by various spectroscopic and analytical techniques, including NMR, FT-IR, and mass spectrometry. researchgate.net The solid-state nature of the reaction simplifies purification and aligns with the principles of green chemistry.

Aza-Michael Reaction Strategies for Constructing the this compound Core

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone strategy for synthesizing β-amino carbonyl compounds, including the this compound core. researchgate.net This reaction is particularly effective for creating the crucial C-N bond at the C-3 position of the pyrrolidine-2,5-dione ring.

The general process involves the reaction of an N-substituted maleimide, such as N-methylmaleimide, with an amine. The nucleophilic amine attacks the β-carbon of the maleimide's double bond, leading to the formation of the desired 3-aminosuccinimide (B3025788) adduct. researchgate.netresearchgate.net This reaction can be performed under various conditions, from simple solvent-based reactions to more advanced catalyzed systems.

Key aspects of aza-Michael reaction strategies include:

Catalyst-Free Approaches: Under certain conditions, such as microwave irradiation using water as a promoter, the conjugate addition of amines to N-methyl maleimide can proceed efficiently without a catalyst, offering an environmentally friendly and mild reaction protocol. researchgate.net

Organocatalysis: Organocatalysts, including self-assembled three-component systems, can be employed to facilitate the Michael addition to N-substituted maleimides. ebi.ac.ukresearchgate.net

Cascade Reactions: In some systems, the aza-Michael addition can initiate a cascade reaction. For instance, the addition of a primary amine to a monomer with an ester group in the γ-position can be followed by an intramolecular amidation-cyclization, forming a stable 5-membered pyrrolidone ring. frontiersin.org

The versatility of the aza-Michael reaction allows for the use of a wide range of amines, enabling the synthesis of a diverse library of 3-aminopyrrolidine-2,5-dione derivatives. The reaction is often high-yielding and provides direct access to the target scaffold. researchgate.netresearchgate.net

| Maleimide Substrate | Amine Nucleophile | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-methyl maleimide | Aromatic anilines | Microwave irradiation, water | Catalyst-free, green solvent, short reaction time | researchgate.net |

| Maleimide / N-substituted maleimides | Various amines | Mechanochemical (solvent-free) | Environmentally friendly, efficient | researchgate.net |

| N-substituted maleimides | Ketones (via enamine) | Organocatalyst (OtBU-l-threonine, DBU) | Self-assembled three-component system | researchgate.netebi.ac.uk |

| α,β-unsaturated carbonyls | Various amines | Sulfated zirconia catalyst, solvent-free | Reusable heterogeneous catalyst, high yield | researchgate.net |

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of stereoselective methods to synthesize specific enantiomers of chiral molecules is a paramount objective in modern organic and medicinal chemistry. beilstein-journals.orgnih.gov For this compound, which possesses a stereocenter at the C-3 position, asymmetric synthesis is crucial for accessing optically pure (R)- and (S)-enantiomers. fda.govfda.gov

Several strategies have been developed for the asymmetric synthesis of chiral pyrrolidine and succinimide derivatives, which can be adapted for the target compound.

Organocatalytic Asymmetric Conjugate Addition: A prominent approach involves the enantioselective conjugate addition of nucleophiles to maleimides, catalyzed by chiral organocatalysts. Chiral primary amine-salicylamides, for instance, have been shown to catalyze the addition of ketones to maleimides with high yields and excellent enantioselectivities (up to 99% ee). nih.gov Similarly, bifunctional tertiary-amine thiourea (B124793) organocatalysts can promote the highly diastereoselective and enantioselective Michael addition of pronucleophiles to maleimides. acs.org These catalysts activate both the nucleophile and the maleimide electrophile through hydrogen bonding, facilitating a highly ordered transition state that dictates the stereochemical outcome.

Asymmetric Transfer Hydrogenation (ATH): A dynamic kinetic resolution strategy based on ATH has been reported for the stereodivergent synthesis of 3,4-disubstituted succinimides. nih.gov By selecting appropriate chiral Rhodium catalysts and reaction conditions, it is possible to obtain different stereoisomers (syn- and anti-) from the same starting materials with high enantioselectivity. nih.gov This principle could potentially be applied to precursors of 3-aminosuccinimides.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This method, utilizing azomethine ylides, is a versatile tool for the enantioselective synthesis of various pyrrolidine stereoisomers. researchgate.netrsc.org By carefully choosing the metal catalyst, chiral ligand, and reaction parameters, different stereochemical patterns can be accessed.

These advanced stereoselective methods provide powerful tools for the synthesis of enantioenriched 3-aminopyrrolidine-2,5-diones, which is essential for investigating their specific biological activities.

| Method | Catalyst/Reagent | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Chiral primary amine-salicylamide | Ketones and Maleimides | Up to 98% yield, up to 99% ee | nih.gov |

| Asymmetric Michael Addition | Chiral tertiary-amine thiourea | Benzofuran-2(3H)-ones and Maleimides | High diastereoselectivity and enantioselectivity | acs.org |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium (Rh) catalysts | 3,4-disubstituted maleimides | Stereodivergent synthesis, >99% ee, >99:1 dr | nih.gov |

| Asymmetric 'Clip-Cycle' | Chiral phosphoric acid | Cbz-protected bis-homoallylic amines | High enantioselectivity for pyrrolidines | whiterose.ac.uk |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its primary amino group serves as a versatile handle for further functionalization and derivatization. These modifications are often performed to explore structure-activity relationships or to attach the scaffold to other molecules of interest.

A common and straightforward derivatization is the acylation of the primary amine. This can be achieved through coupling reactions with various carboxylic acids to form amides. For example, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides were synthesized via the coupling reaction of starting carboxylic acids with appropriate amines. nih.gov

Another powerful derivatization technique involves the use of N-hydroxysuccinimide (NHS) esters. nih.govgoogle.com Reagents like 4-dimethylaminobenzoylamido acetic acid N-hydroxysuccinimide ester (DBAA-NHS) react efficiently with primary amines to form stable amide bonds. nih.gov This type of derivatization is widely used in analytical chemistry and bioconjugation to label amines with specific tags for detection or to link them to other biomolecules. nih.govresearchgate.net The reaction is typically fast and proceeds under mild conditions. google.com

Furthermore, the amino group can be modified through alkylation. For instance, amines can be reacted with N-(bromoalkyl)phthalimides in the presence of a base like potassium carbonate to introduce an alkyl-phthalimide chain onto the nitrogen atom. mdpi.com These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the creation of a wide range of analogues with tailored properties.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 1 Methylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1-methylpyrrolidine-2,5-dione, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The N-methyl group would produce a sharp singlet, typically in the range of δ 2.8-3.0 ppm. The protons of the CH₂ group in the pyrrolidine (B122466) ring would likely appear as a multiplet, as would the single proton on the chiral carbon (CH). The chemical shift of this CH proton would be influenced by the adjacent amino and carbonyl groups. The two protons of the primary amine (NH₂) would typically present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal five distinct signals, one for each unique carbon atom. The two carbonyl carbons (C=O) of the dione (B5365651) ring would be the most downfield, expected in the δ 170-180 ppm region. The N-methyl carbon would appear as a signal around δ 24-25 ppm. The CH₂ and CH carbons of the ring would be found in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data Data is predicted based on the structure and known values for similar compounds.

| Atom | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH-NH₂ | Multiplet | ~50-60 |

| CH₂ | Multiplet | ~35-45 |

| N-CH₃ | Singlet, ~2.9 | ~24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (molar mass ≈ 128.13), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Expected Mass Spectrometry Data

| Technique | Expected Result | Information Provided |

|---|---|---|

| High-Resolution MS (HRMS) | m/z for [M+H]⁺ ≈ 129.0608 | Confirms elemental formula C₅H₉N₂O₂⁺ |

| Electron Ionization MS (EI-MS) | Molecular Ion [M]⁺ at m/z 128 | Confirms molecular weight |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the amine and imide groups.

The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The most prominent absorptions would be from the two carbonyl (C=O) groups of the succinimide (B58015) ring, which typically appear as strong bands around 1700 cm⁻¹ and 1770 cm⁻¹. ijapbc.comnih.gov An N-H bending vibration for the amine is also expected around 1600 cm⁻¹.

Characteristic Infrared Absorption Bands Data is predicted based on general IR correlation tables and spectra of related pyrrolidinediones. vscht.cznist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Imide (C=O) | Asymmetric & Symmetric Stretch | ~1770 and ~1700 (strong) |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for separating it from reaction mixtures or impurities.

HPLC: Reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 column could be used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the carbonyl groups provide a chromophore. The purity is determined by the relative area of the main peak.

GC: Gas chromatography could also be employed, particularly if the compound is thermally stable and volatile. A polar capillary column would be appropriate given the polar nature of the molecule. The sample would be vaporized and carried by an inert gas through the column, with separation based on boiling point and interactions with the stationary phase. Purity is assessed by the peak area in the resulting chromatogram. For less volatile derivatives, GC-MS can be a powerful combination for both separation and identification.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction (XRD) provides unambiguous proof of structure, including the precise arrangement of atoms in three-dimensional space and the absolute stereochemistry if the molecule is chiral. If a suitable single crystal of this compound can be grown, XRD analysis would yield detailed information on bond lengths, bond angles, and crystal packing. While specific data for the title compound is not available, analysis of the parent compound, pyrrolidine-2,5-dione, reveals an orthorhombic crystal system. nih.gov Derivatives often crystallize in monoclinic or triclinic systems. researchgate.netmdpi.com This technique would definitively confirm the connectivity and conformation of the molecule in the solid state.

Typical Data Obtained from XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental analysis (EA) is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₅H₈N₂O₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental stoichiometry and purity.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 46.87% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.29% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.87% |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.97% |

| Total | | | | 128.131 | 100.00% |

Investigations into the Biological Activity of 3 Amino 1 Methylpyrrolidine 2,5 Dione Derivatives

Anticonvulsant Activity Profiling of 3-Aminopyrrolidine-2,5-dione (B1193966) Analogues

The succinimide (B58015) moiety is a well-established pharmacophore for anticonvulsant activity, with ethosuximide (B1671622) being a notable example of a clinically used antiepileptic drug (AED). nih.govnih.gov Research has focused on synthesizing and evaluating novel analogues of 3-aminopyrrolidine-2,5-dione to identify compounds with a broader spectrum of activity and improved safety profiles. These derivatives are often tested in established rodent models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test, which represent generalized tonic-clonic, absence, and pharmacoresistant focal seizures, respectively. nih.govresearchgate.netnih.gov

A study involving a series of 3-aminopyrrolidine-2,5-dione derivatives identified 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione as a particularly potent compound. researchgate.net It demonstrated significant antiseizure activity in all tested models, including the challenging 6 Hz test for pharmacoresistant seizures, and showed more favorable median effective doses (ED₅₀) and protective index values than the reference drug, ethosuximide. researchgate.net Other derivatives, such as 3-(benzylamino)pyrrolidine-2,5-dione (B2615997) and 3-(phenylamino)pyrrolidine-2,5-dione, also exhibited notable activity in the MES and 6 Hz tests. researchgate.net

Hybridization of the pyrrolidine-2,5-dione scaffold with other pharmacophores has yielded compounds with a broad spectrum of action. nih.govnih.gov For instance, derivatives combining the succinimide core with a thiophene (B33073) ring have shown potent efficacy. nih.gov One such compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, displayed a significantly lower ED₅₀ value in the MES test (62.14 mg/kg) compared to valproic acid (252.7 mg/kg). nih.gov Similarly, another lead compound, identified as 33 in a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, showed promising ED₅₀ values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. mdpi.com The mechanism of action for many of these potent derivatives is believed to involve interaction with neuronal voltage-sensitive sodium and/or calcium channels. nih.govnih.govmdpi.com

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference Drug | Reference Drug ED₅₀ (mg/kg) | Source |

|---|---|---|---|---|---|

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Multiple models | More potent than Ethosuximide | Ethosuximide | N/A | researchgate.net |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | MES | 62.14 | Valproic Acid | 252.7 | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 6 Hz | 75.59 | Valproic Acid | 130.6 | nih.gov |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES | 27.4 | N/A | N/A | mdpi.com |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | 6 Hz (32 mA) | 30.8 | N/A | N/A | mdpi.com |

Anti-inflammatory Efficacy Studies of Substituted Succinimides

The anti-inflammatory potential of succinimide derivatives has been investigated, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govtandfonline.com The well-known drug thalidomide, a glutarimide (B196013) derivative structurally related to succinimides, possesses potent anti-inflammatory properties, underscoring the potential of this chemical class. nih.gov

In one study, cyano-acetate derivatives of succinimide were synthesized and evaluated for their anti-inflammatory effects. tandfonline.com The compounds were tested for their ability to inhibit COX-1, COX-2, and 5-LOX. The results indicated that several derivatives were effective inhibitors. For example, compound 44 from the series showed significant inhibition of COX-2 with a half-maximal inhibitory concentration (IC₅₀) of 50.93 µM, which was more potent than its inhibition of COX-1 (IC₅₀ = 143 µM). tandfonline.com This compound also demonstrated potent inhibition of 5-LOX, with an IC₅₀ of 20.87 µM. tandfonline.com This dual-inhibition profile is considered a desirable attribute for anti-inflammatory agents, as it can lead to broader efficacy and potentially a better safety profile compared to selective COX-2 inhibitors.

Table 2: Anti-inflammatory Activity of Succinimide Cyano-Acetate Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 23 | 287 | 204.08 | 138 | tandfonline.com |

| Compound 31 | 185 | 68.60 | 50.76 | tandfonline.com |

| Compound 44 | 143 | 50.93 | 20.87 | tandfonline.com |

Antimicrobial Properties: Antibacterial and Antifungal Evaluations

The pyrrolidine-2,5-dione scaffold has been identified as a promising framework for the development of new antimicrobial agents. nih.govnih.govresearchgate.net Research has demonstrated that derivatives of this structure exhibit both antibacterial and antifungal activities. nih.govuobasrah.edu.iq

A study focusing on novel succinimide-maleimide derivatives evaluated their efficacy against a panel of microbes. uobasrah.edu.iq Several compounds showed notable activity. For instance, compounds 5a and 5g from the series displayed potent antibacterial activity against the Gram-positive bacterium Enterococcus faecalis, with minimum inhibitory concentration (MIC) values of 0.25 µM. uobasrah.edu.iq The same compounds, along with others, were also effective against the fungal pathogen Candida albicans. Specifically, compounds 5a , 5d , 5e , and 5g had an MIC of 0.125 µM or 0.25 µM. uobasrah.edu.iq These findings highlight the potential of these derivatives as broad-spectrum antimicrobial agents. The structure-activity relationship suggests that the nature and position of substituents on the succinimide ring play a crucial role in determining the antimicrobial potency.

Antitumor and Cytotoxic Activity Assessments in Cancer Cell Lines

Derivatives of pyrrolidine-2,5-dione have emerged as a significant class of compounds with potential anticancer applications. nih.govnih.gov Studies have shown that these molecules can induce cytotoxicity and apoptosis in various cancer cell lines. nih.govnih.govresearchgate.net For example, trifluoromethylated succinimides have demonstrated selective growth inhibition against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov

One investigation into new dicarboximide derivatives, structurally related to succinimides, found them to be cytotoxic and capable of inducing apoptosis in leukemia cells. nih.gov The mechanism of action for some of these compounds may involve direct binding to and damaging double-stranded DNA. nih.gov In another study, a 3-aminopyrrolidine-2,5-dione-N-mustard derivative showed antitumor activity against P388 and L1210 leukemias. nih.gov

Research on succinic acid and its derivatives has also pointed to their anticancer potential. Succinic acid itself was found to reduce cell viability and induce apoptosis in renal cancer cell lines (CAKI-2 and ACHN) at concentrations of 25 µM and 50 µM, without significantly affecting healthy cells. nih.govresearchgate.net Furthermore, a series of novel succinimide-maleimide derivatives were tested against the MCF-7 breast cancer cell line. uobasrah.edu.iq Compounds 5i and 5l from this series showed the highest potency, with IC₅₀ values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq These compounds were shown to induce apoptosis, suggesting their potential as therapeutic candidates for breast cancer. uobasrah.edu.iq

Table 3: Cytotoxic Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Trifluoromethyl succinimides (6a-c) | Leukemia (RPMI-8226) | Growth Inhibition | >20% | nih.gov |

| Succinic Acid | Renal Cancer (ACHN) | Reduced Viability | 41.57% (at 25µM) | nih.govresearchgate.net |

| Succinic Acid | Renal Cancer (CAKI-2) | Apoptosis Induction | 29.55% (at 50µM) | nih.govresearchgate.net |

| Compound 5i (succinimide-maleimide) | Breast Cancer (MCF-7) | IC₅₀ | 1.496 µM | uobasrah.edu.iq |

| Compound 5l (succinimide-maleimide) | Breast Cancer (MCF-7) | IC₅₀ | 1.831 µM | uobasrah.edu.iq |

Antidiabetic Potential via Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Alpha-glucosidase and α-amylase are key intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.orgfpnotebook.com Inhibitors of these enzymes can delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes, a key strategy in managing type 2 diabetes. wikipedia.orgnih.gov Succinimide derivatives have been investigated for this therapeutic purpose. nih.govresearchgate.netnih.gov

A study evaluating succinimide derivatives for their antidiabetic potential found that several compounds were potent inhibitors of both α-glucosidase and α-amylase. nih.gov Two compounds, MSJ9 and MSJ10 , exhibited prominent α-glucosidase inhibition with IC₅₀ values of 32 µM and 28.04 µM, respectively. researchgate.netnih.gov In the α-amylase inhibition assay, compound MSJ10 was the most active, with an IC₅₀ of 16.62 µM, while the standard drug acarbose (B1664774) had an IC₅₀ of 3.86 µM. nih.gov Another study on different succinimide derivatives also reported considerable inhibitory activity against α-glucosidase, with one compound showing an IC₅₀ of 157.71 µM. nih.gov These findings suggest that the succinimide scaffold is a viable starting point for designing new oral antidiabetic agents. nih.govnih.gov

Table 4: Antidiabetic Enzyme Inhibition by Succinimide Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 1 | α-Glucosidase | 157.71 | nih.gov |

| MSJ9 | α-Glucosidase | 32.00 | researchgate.netnih.gov |

| MSJ10 | α-Glucosidase | 28.04 | researchgate.netnih.gov |

| MSJ9 | α-Amylase | 27.24 | nih.gov |

| MSJ10 | α-Amylase | 16.62 | nih.gov |

| Acarbose (Standard) | α-Amylase | 3.86 | nih.gov |

Analgesic and Antinociceptive Research Pathways

There is a significant overlap between the mechanisms of epilepsy and pain, and many anticonvulsant drugs are also effective in treating neuropathic pain. mdpi.comresearchgate.net Consequently, novel pyrrolidine-2,5-dione derivatives with anticonvulsant properties have been evaluated for their analgesic and antinociceptive effects. mdpi.commdpi.comnih.gov

Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, which showed promise as anticonvulsants, were subsequently tested in pain models. mdpi.com In the formalin test, which assesses response to both acute neurogenic and persistent inflammatory pain, several compounds demonstrated significant antinociceptive effects. mdpi.comresearchgate.net For instance, compounds 6 and 9 from this series significantly reduced the pain response in both phases of the test. mdpi.com These compounds also showed antiallodynic properties in a mouse model of oxaliplatin-induced peripheral neuropathy. mdpi.comresearchgate.net

Similarly, a lead anticonvulsant, compound 33 from the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series, demonstrated a significant analgesic effect in the formalin test at a dose of 45 mg/kg. mdpi.com It effectively reduced the nociceptive response in both the neurogenic and inflammatory phases and alleviated allodynia in the oxaliplatin-induced neuropathic pain model. mdpi.com The antinociceptive action of these compounds is often linked to their modulation of neuronal ion channels, consistent with their anticonvulsant mechanism. nih.gov

Enzyme Inhibition Studies beyond Primary Targets (e.g., Acetylcholinesterase, Indoleamine 2,3-dioxygenase-1, Aromatase)

The versatility of the succinimide scaffold extends to the inhibition of various other enzymes relevant to different disease states. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Several succinimide derivatives have been shown to inhibit these enzymes. nih.govnih.gov In one study, compounds MSJ2 and MSJ10 showed outstanding inhibitory potential against both AChE (IC₅₀ of 4.97 µM for MSJ10) and BChE. nih.gov Another set of succinimide derivatives also exhibited considerable inhibition, with IC₅₀ values against AChE and BChE being 343.45 µM and 276.86 µM for the more potent compound, respectively. nih.gov

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated as aromatase inhibitors. nih.govnih.gov Compounds such as 1-cyclohexyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione (3 ) and 1-octyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione (4 ) showed good inhibition towards human placental aromatase, with IC₅₀ values of 23.8 µM and 24.6 µM, respectively, which is equipotent to the known inhibitor Aminoglutethimide (IC₅₀ = 20.0 µM). nih.gov These compounds act as non-steroidal, reversible inhibitors by coordinating with the heme iron of the enzyme. nih.gov

Table 5: Inhibition of Other Enzymes by Pyrrolidine-2,5-dione Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 1 | Acetylcholinesterase (AChE) | 343.45 | nih.gov |

| Compound 1 | Butyrylcholinesterase (BChE) | 276.86 | nih.gov |

| MSJ10 | Acetylcholinesterase (AChE) | 4.97 | nih.gov |

| 1-cyclohexyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase (AR) | 23.8 | nih.gov |

| 1-octyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase (AR) | 24.6 | nih.gov |

| Aminoglutethimide (Reference) | Aromatase (AR) | 20.0 | nih.gov |

Neurocytotoxicity and Hepatocytotoxicity Assessments of 3-Aminopyrrolidine-2,5-dione Derivatives

The evaluation of potential toxicity is a critical step in the preclinical characterization of new bioactive substances. For derivatives of 3-aminopyrrolidine-2,5-dione, particularly those synthesized for neurological applications, assessing neurocytotoxicity and hepatocytotoxicity is standard practice. researchgate.netmdpi.com These assessments help to determine the safety profile of the compounds at a cellular level.

Commonly, the cytotoxic activity of these succinimide derivatives is evaluated in vitro using specific cell lines. researchgate.net For hepatocytotoxicity, the HepG2 human liver cancer cell line is frequently employed, while the SH-SY5Y human neuroblastoma cell line is a standard model for neurocytotoxicity assessments. researchgate.netmdpi.com The MTT assay is a widely used colorimetric method to measure cell viability and proliferation, providing quantitative data on the cytotoxic effects of the compounds. mdpi.com

In one study, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives underwent such screening. The results indicated that these compounds did not exhibit significant hepatocytotoxicity or neurocytotoxicity at concentrations up to 100 µM after 24 hours of exposure. mdpi.com This suggests a favorable in vitro safety profile for this particular class of derivatives. mdpi.com For instance, the lead compound from this series, designated as 33 , showed no evidence of toxicity in either cell line at high concentrations. mdpi.com In-vivo acute toxicity studies on other N-substituted pyrrolidine-2,5-dione derivatives have also demonstrated safety, with no adverse effects observed at doses up to 1000 mg/kg. ebi.ac.uk

Table 1: In Vitro Cytotoxicity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | Concentration | Result | Source |

|---|---|---|---|---|---|

| Compound 25 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 25 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 26 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 26 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 27 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 27 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 28 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 28 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 29 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 29 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 30 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 30 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 32 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 32 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

| Compound 33 | HepG2 | MTT | Up to 100 µM | No significant hepatocytotoxicity | mdpi.com |

| Compound 33 | SH-SY5Y | MTT | Up to 100 µM | No significant neurocytotoxicity | mdpi.com |

In Vitro and In Vivo Screening Methodologies for Biological Activity Assessment

A diverse array of screening methodologies is utilized to evaluate the biological activities of 3-aminopyrrolidine-2,5-dione derivatives. These methods span from in vitro assays that probe molecular interactions to in vivo models that assess physiological effects in living organisms.

In Vivo Screening Methodologies

Anticonvulsant Activity: The most common in vivo screens for anticonvulsant properties include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. researchgate.netnih.govnih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.govnih.gov The 6 Hz seizure model is particularly valuable as it represents a model of pharmacoresistant epilepsy. researchgate.netnih.gov To assess acute neurological toxicity and motor impairment, the rotarod test is frequently performed alongside these efficacy models. researchgate.netnih.gov

Antinociceptive (Analgesic) Activity: To evaluate pain-relieving properties, researchers employ models such as the formalin test and models of neuropathic pain. nih.govmdpi.com The formalin test induces a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms. mdpi.com Models like oxaliplatin-induced or streptozotocin-induced peripheral neuropathy are used to test efficacy against chronic pain states. nih.govmdpi.com

Anti-inflammatory Activity: The carrageenan-induced paw edema test in rodents is a classic in vivo model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents. ebi.ac.uk

In Vitro Screening Methodologies

In vitro assays provide a controlled environment to investigate specific mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition and Receptor Binding: Pyrrolidine-2,5-dione derivatives have been evaluated for their ability to inhibit various enzymes and bind to specific receptors. Assays have been conducted to measure the inhibition of human placental aromatase, rat testicular 17α-hydroxylase/17,20-lyase, and bovine cholesterol side-chain cleavage enzyme. nih.gov For anti-inflammatory potential, in vitro assays targeting cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase are used. ebi.ac.uk Furthermore, radioligand binding assays have been employed to determine the affinity of compounds for various receptors, including serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (B1211576) (D2L) receptors, as well as the serotonin transporter (SERT). nih.gov The interaction with neuronal voltage-sensitive sodium channels has also been investigated as a potential mechanism of action for anticonvulsant activity. mdpi.comnih.gov

Antimicrobial Activity: The antibacterial properties of some pyrrolidone derivatives have been assessed using the agar (B569324) well diffusion method against various bacterial strains, including Escherichia coli and Staphylococcus aureus. rdd.edu.iq

ADMET Properties: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the drug-likeness and pharmacokinetic profile of synthesized compounds, ensuring they have favorable properties for potential oral bioavailability. researchgate.net

Table 2: Overview of Biological Activity Screening Methodologies This table is interactive. You can sort and filter the data.

| Methodology Type | Specific Test | Purpose | Target/Activity | Source |

|---|---|---|---|---|

| In Vivo | Maximal Electroshock (MES) | Anticonvulsant screening (generalized seizures) | Epilepsy | researchgate.netnih.govnih.gov |

| In Vivo | Subcutaneous Pentylenetetrazole (scPTZ) | Anticonvulsant screening (seizure threshold) | Epilepsy | researchgate.netnih.govnih.gov |

| In Vivo | 6 Hz Seizure Test | Anticonvulsant screening (pharmacoresistant seizures) | Epilepsy | researchgate.netnih.govnih.gov |

| In Vivo | Rotarod Test | Assessment of acute neurotoxicity/motor impairment | Safety/Toxicity | researchgate.netnih.gov |

| In Vivo | Formalin Test | Antinociceptive screening (tonic/inflammatory pain) | Analgesia | nih.govmdpi.com |

| In Vivo | Oxaliplatin-Induced Neuropathy | Antiallodynic screening (neuropathic pain) | Analgesia | nih.govmdpi.com |

| In Vivo | Carrageenan-Induced Paw Edema | Anti-inflammatory screening | Inflammation | ebi.ac.uk |

| In Vitro | MTT Assay | Cytotoxicity assessment | Safety/Toxicity | mdpi.com |

| In Vitro | Radioligand Binding Assay | Determine receptor binding affinity | Neurotransmission | nih.gov |

| In Vitro | Enzyme Inhibition Assay (Aromatase, COX, etc.) | Determine inhibition of specific enzymes | Cancer, Inflammation | ebi.ac.uknih.gov |

| In Vitro | Agar Well Diffusion | Antibacterial activity screening | Infection | rdd.edu.iq |

| In Vitro | Voltage-Sensitive Sodium Channel Binding | Investigate mechanism of action | Epilepsy | mdpi.comnih.gov |

| In Silico | ADMET Prediction | Evaluate drug-likeness and pharmacokinetics | Drug Development | researchgate.net |

Mechanistic Elucidation of 3 Amino 1 Methylpyrrolidine 2,5 Dione Biological Actions

Molecular Target Identification and Binding Interaction Analysis

The pyrrolidine-2,5-dione scaffold is recognized as a "privileged scaffold" in drug design, capable of interacting with a diverse array of biological targets. google.com The binding of these derivatives is often stabilized by a combination of hydrophobic and hydrophilic interactions within the target protein's active site. nih.gov

Molecular docking and in silico studies have been instrumental in identifying potential targets and elucidating binding modes. For instance, diarylpyrrolidinedione derivatives have been identified as inhibitors of MurA, a bacterial enzyme involved in peptidoglycan biosynthesis. nih.gov These compounds inhibit the enzyme without reacting with the key Cys115 residue, allowing them to be effective against fosfomycin-resistant strains. nih.gov Similarly, docking studies of pyrrolidine-2,3-dione (B1313883) derivatives with inducible nitric oxide synthase (iNOS) revealed that hydrogen bonds with residues like Cys200 and Ser242, along with van der Waals interactions, are crucial for stabilizing the ligand-enzyme complex. rsc.org

Other identified molecular targets for various succinimide (B58015) derivatives include:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. nih.gov

Epidermal Growth Factor Receptor (EGFR): A protein whose inhibition can be a strategy in cancer therapy. researchgate.net

Indoleamine 2,3-dioxygenase-1 (IDO1): An enzyme that is a target for cancer immunotherapy. google.com

Cholinesterases (AChE and BChE): Enzymes targeted in the management of Alzheimer's disease. researchgate.netnih.gov

Aromatase (AR) and other Cytochrome P450 enzymes: Targets for anti-tumor agents. nih.govmdpi.com

The table below summarizes key molecular targets identified for various pyrrolidine-dione derivatives and the nature of the interactions.

| Target Enzyme/Protein | Interacting Residues/Forces | Derivative Type Studied | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Hydrogen bonds with Cys200, Ser242; van der Waals forces | Pyrrolidine-2,3-dione derivatives | rsc.org |

| MurA | Non-covalent interaction (avoids Cys115) | Diarylpyrrolidinedione | nih.gov |

| Cyclooxygenase-2 (COX-2) | Hydrophobic and hydrophilic interactions | Imidazolidinone derivatives (related structure) | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Strong interaction with the active site | 1,3-diazetidin-2-one derivatives (related structure) | researchgate.net |

| Acetylcholinesterase (AChE) | Significant binding affinities observed in docking | Chiral 1,3-thiazolidine-4,5-dione derivatives | nih.gov |

| Aromatase (AR) & P450(17)alpha | Not specified | 1- and 3-substituted pyrrolidine-2,5-diones | nih.govmdpi.com |

Modulation of Ion Channels (e.g., Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channels)

The succinimide core is notably present in several antiepileptic drugs, and their mechanism is linked to the modulation of ion channel activity. nih.gov

L-Type Calcium Channels: Inhibition of T-type calcium channels, a class of low voltage-activated channels, is a proposed mechanism for the therapeutic action of succinimide-based antiepileptic drugs. researchgate.net Studies using cloned human T-type channels (alpha 1G, alpha 1H, and alpha 1I) have demonstrated that drugs like ethosuximide (B1671622) and the active metabolite of methsuximide (B1676420), alpha-methyl-alpha-phenylsuccinimide (MPS), can block these channels at therapeutically relevant concentrations. researchgate.netmdpi.com This blockade is state-dependent, showing a higher affinity for channels in the inactivated state. researchgate.netmdpi.com The persistent current from T-type channels is particularly sensitive to this inhibition. researchgate.netmdpi.com This interaction can reduce the size of the T-type window current, which is crucial for neuronal excitability. mdpi.com Some succinimide derivatives are believed to exert cardioprotective effects possibly through the blockage of calcium channels, leading to vasodilation. nih.gov

Neuronal Voltage-Sensitive Sodium Channels: Voltage-gated sodium channels (VGSCs) are fundamental for the generation and propagation of action potentials in neurons. nih.gov While direct studies on 3-Amino-1-methylpyrrolidine-2,5-dione are limited, the modulation of VGSCs by small molecules is a well-established mechanism for controlling neuronal excitability. nih.govbiorxiv.org This modulation can occur through direct pore blockage or by altering the channel's gating kinetics, often by stabilizing the inactivated state. scbt.comnih.gov For example, some sigma-receptor ligands can inhibit the Na(v)1.5 heart voltage-gated sodium channel with little voltage dependence or change in channel kinetics. nih.gov Given that various small organic molecules can interact with VGSCs, it is plausible that succinimide derivatives could also modulate their activity, potentially contributing to their neurological effects. biorxiv.org

Investigation of Cellular Signaling Pathways (e.g., Apoptosis Induction)

Succinimide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of specific cellular signaling pathways. nih.govnih.gov

Microarray gene profiling of leukemia cells treated with novel dicarboximide (succinimide) derivatives revealed an upregulation of pro-apoptotic genes involved in both the receptor-mediated (extrinsic) and mitochondrial (intrinsic) cell death pathways. nih.govnih.gov This indicates a broad-based activation of the cellular machinery for apoptosis.

Furthermore, these compounds were found to activate stress-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.gov Specifically, the activation of JNK and p38 kinases was observed, which is linked to the initiation of apoptotic death in response to cellular stress. nih.gov Interestingly, the studies also noted an upregulation of anti-apoptotic genes associated with NF-kB signaling, suggesting a complex cellular response to the compounds. nih.govnih.gov The ability of these dicarboximides to bind to DNA was also demonstrated, which could be another mechanism contributing to their cytotoxic effects. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

The pyrrolidine-2,5-dione structure serves as a scaffold for a wide range of enzyme inhibitors. mdpi.com These derivatives have demonstrated inhibitory activity against enzymes implicated in various diseases, from bacterial infections to cancer and neurodegenerative disorders. mdpi.com

For example, a series of 3-bulky substituted pyrrolidine-2,5-dione derivatives were identified as inhibitors of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Another study identified diarylpyrrolidinediones as reversible inhibitors of MurA, an enzyme in the early stages of bacterial cell wall synthesis. nih.gov In the context of inflammation, N-substituted pyrrolidine-2,5-dione derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2). nih.gov

Kinetic studies have provided insight into the mode of inhibition. For instance, a hydroxybenzylidenyl pyrrolidine-2,5-dione derivative was found to be a competitive inhibitor of mushroom tyrosinase, with a reported Ki value in the sub-micromolar to low-micromolar range. rsc.org Other studies have documented the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by succinimide derivatives, a key strategy in managing Alzheimer's disease. researchgate.net

The table below presents detailed findings on the enzyme inhibitory activities of various pyrrolidine-2,5-dione derivatives.

| Inhibited Enzyme | Derivative Studied | Key Findings | Reference |

| Tyrosinase (mushroom) | 3-(4-hydroxy-3-methoxybenzylidene)-1-methylpyrrolidine-2,5-dione (HMP) | Competitive inhibitor; IC50 = 2.23 µM; Ki = 4.24 x 10⁻⁷ M | rsc.org |

| Aromatase (human placental) | 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Good inhibition; IC50 = 23.8 µM | nih.govmdpi.com |

| 17α-hydroxylase/17,20-lyase (rat testicular) | 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | High activity; IC50 = 18.5 µM | nih.govmdpi.com |

| InhA (M. tuberculosis) | 3-bulky substituted pyrrolidine-2,5-dione derivatives | Identified as a novel class of potential inhibitors | |

| MurA (E. coli) | Diarylpyrrolidinedione | Reversible inhibitor; IC50 = 5.1 µM for a lead compound | nih.gov |

| Acetylcholinesterase (AChE) | Succinimide derivatives with methyl substituents | Competitive inhibition observed | biorxiv.org |

| Cyclooxygenase-2 (COX-2) | N-substituted pyrrolidine-2,5-dione derivative (13e) | Selective inhibition; IC50 = 0.98 µM | nih.gov |

Proton Transfer Mechanisms in Succinimide Formation and Biological Activity

The formation of the succinimide ring, the core of this compound, is a critical chemical process often mediated by proton transfer. This non-enzymatic reaction can occur spontaneously in peptides and proteins from asparagine (Asn) or aspartic acid (Asp) residues. nih.govnih.gov

Computational studies have elucidated the intricate mechanisms involved. In one pathway, the formation of a succinimide intermediate from an Asn residue is catalyzed by an adjacent histidine (His) side chain. This process involves the His side chain acting as a mediator for proton transfer. nih.gov The cyclization to form a five-membered ring intermediate occurs as the main-chain nitrogen attacks the Asn side-chain amide carbon. nih.gov Concurrently, a proton is transferred from the His residue to the Asn side-chain oxygen. nih.gov

In other scenarios, water molecules can catalyze the formation of succinimide from an Asp residue. nih.gov The reaction pathway involves iminolization, cyclization, and dehydration, with proton relays mediated by catalytic water molecules at each step. nih.gov Acetic acid has also been proposed to catalyze succinimide formation by acting as a proton-transfer mediator, where it functions as both a proton donor and acceptor in a double-proton transfer during the cyclization and dehydration steps. nih.gov These proton transfer mechanisms are fundamental to the synthesis of the succinimide structure, which is the foundation for its subsequent biological activity.

Structure Activity Relationship Sar and Structural Optimization of 3 Amino 1 Methylpyrrolidine 2,5 Dione

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of the pyrrolidine-2,5-dione core are highly dependent on the nature of the substituents at various positions. Research into related compounds has shown that even minor chemical modifications can lead to significant changes in potency and target specificity.

For instance, in a series of pyrrolidine-2,5-dione derivatives synthesized as potential anti-tumor agents, the substituents on the nitrogen atom (position 1) and the carbon at position 3 were varied to study their effect on the inhibition of enzymes like aromatase and 17α-hydroxylase/17,20-lyase. nih.gov Compounds with a cyclohexyl or octyl group at the N-1 position and a 2-(4-aminophenyl)ethyl group at the C-3 position showed notable inhibitory activity against aromatase, comparable to the known inhibitor aminoglutethimide. nih.gov Specifically, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione demonstrated an IC50 value of 23.8 µM against human placental aromatase. nih.gov This highlights the importance of bulky, lipophilic substituents at the N-1 position and an aromatic moiety at the C-3 position for this particular biological activity.

Furthermore, studies on other pyrrolidine-2,4-dione (B1332186) derivatives have revealed that substitutions at the 5-position can introduce herbicidal activities. researchgate.net This suggests that different substitution patterns on the pyrrolidine (B122466) ring can direct the molecule towards entirely different biological applications. The introduction of a 3-(9H-fluoren-9-yl) group at the 3-position of the pyrrolidine-2,5-dione core led to potent inhibitors of Mycobacterium tuberculosis. nih.gov

The following table summarizes the inhibitory activities of various substituted pyrrolidine-2,5-dione derivatives against different enzymes.

| Compound | N-1 Substituent | C-3 Substituent | Target Enzyme | IC50 (µM) |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Cyclohexyl | 2-(4"-aminophenyl) ethyl | Aromatase | 23.8 +/- 4.6 |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Octyl | 2-(4"-aminophenyl) ethyl | Aromatase | 24.6 +/- 1.8 |

| Aminoglutethimide (Reference) | - | - | Aromatase | 20.0 +/- 2.6 |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Cyclohexyl | 2-(4"-aminophenyl) ethyl | P450(17)alpha | 18.5 +/- 1.9 |

| Ketoconazole (Reference) | - | - | P450(17)alpha | 12.1 +/- 2.9 |

Data sourced from a study on novel pyrrolidine-2,5-dione inhibitors as potential anti-tumor agents. nih.gov

Rational Design Principles for Enhanced Potency and Improved Therapeutic Index

The rational design of novel pyrrolidine-2,5-dione analogs is guided by the understanding of their structure-activity relationships. The goal is to enhance the potency against the desired target while minimizing off-target effects, thereby improving the therapeutic index. This can be achieved by designing compounds that fit optimally into the binding site of the target protein.

One approach involves the use of computer-aided drug design to model the interactions between the pyrrolidine-2,5-dione derivatives and their target enzymes. For example, novel models for aromatase and P450(17)alpha have been developed and supported by the synthesis and biological evaluation of new pyrrolidine-2,5-dione based compounds. nih.gov These models can help in predicting which substituents are likely to improve binding affinity and selectivity.

Another key principle is the concept of "lead hopping," where a known active scaffold is replaced with a novel one that maintains the key pharmacophoric features. This was successfully applied in the discovery of small-molecule inhibitors of the activator protein-1 (AP-1), where a cyclic decapeptide's pharmacophore model was used to design new inhibitors with different core structures. nih.gov Similarly, starting from a 3-amino-1-methylpyrrolidine-2,5-dione core, one could "hop" to other scaffolds that present the same key interaction points to the target protein.

The design of multi-target agents is also a growing area of interest. N-substituted pyrrolidine-2,5-dione derivatives have been designed as multi-target anti-inflammatory agents by targeting enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk This approach can lead to more effective treatments for complex diseases.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful tool in ligand-based drug design, where a model is constructed based on the essential structural features required for a molecule to exhibit a specific biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

For instance, a three-dimensional pharmacophore model was derived from a cyclic decapeptide with AP-1 inhibitory activity, which led to the discovery of new small-molecule AP-1 inhibitors with benzophenone (B1666685) and 1-thia-4-azaspiro[4.5]decane scaffolds. nih.gov This demonstrates the utility of pharmacophore models in identifying novel chemotypes.

In the context of this compound, a pharmacophore model could be developed based on its known active conformations and those of its analogs. The key features would likely include a hydrogen bond donor (the amino group), hydrogen bond acceptors (the carbonyl oxygens), and a hydrophobic feature (the methyl group). The spatial arrangement of these features would be crucial for biological activity. Such a model could then be used to design new derivatives with enhanced potency and selectivity.

Deep neural networks are also being employed to generate bioactivity descriptors for small molecules, which can capture their effects at various biological levels. nih.gov These "Signaturizers3D" can distinguish between stereoisomers and predict their target binding profiles, providing a more detailed understanding of the structure-bioactivity relationship. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as different stereoisomers can have vastly different affinities for their biological targets. This is often due to the stereospecific nature of protein binding sites.

Research on nature-inspired 3-Br-acivicin and its derivatives, which share a similar core structure, has shown that stereochemistry is a key determinant of their antiplasmodial activity. nih.govresearchgate.net Only the natural (5S, αS) isomers exhibited significant potency, suggesting that the stereochemistry is crucial for recognition by transport systems and for efficient interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govresearchgate.net While stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, pointing towards a stereoselective uptake mechanism. nih.govresearchgate.net

A large-scale analysis of over 1 million compounds found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. nih.gov This underscores the general importance of considering stereochemistry in drug design. For this compound, which has a chiral center at the 3-position, the (R) and (S) enantiomers are expected to have different biological activities. The specific stereoisomer that is more active would depend on the specific biological target and its three-dimensional structure.

Computational Chemistry and in Silico Modeling for 3 Amino 1 Methylpyrrolidine 2,5 Dione Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Energies

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor), such as a protein or enzyme. nih.gov This technique is crucial for understanding the mechanism of action of potential drug candidates.

In the context of related compounds, research on N-substituted pyrrolidine-2,5-dione derivatives has utilized molecular docking to investigate their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. ebi.ac.uk Docking simulations supported the selectivity of these compounds for the COX-2 isoform over COX-1 by showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk

For example, studies on similar heterocyclic compounds, such as imidazolidinone derivatives, have shown strong binding affinities towards the COX-2 receptor. najah.edu The binding energies, which indicate the stability of the ligand-receptor complex, for some of these derivatives were found to be more favorable than that of the reference drug, rofecoxib. najah.edu Molecular docking analyses for these related structures revealed that both hydrophobic and hydrophilic interactions with amino acid residues within the active site are critical for the stability of the ligand. najah.edu

Table 1: Example of Molecular Docking Results for Imidazolidinone Derivatives against COX-2 Target

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 3 | -11.569 |

| Compound 5 | -11.240 |

| Rofecoxib (Reference) | -9.309 |

This table presents data for imidazolidinone derivatives as reported in a study to illustrate the output of molecular docking simulations. najah.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. scispace.comsemanticscholar.org By calculating properties such as frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides insights into a molecule's chemical reactivity and kinetic stability. scispace.com The energy gap between HOMO and LUMO is a key parameter that helps characterize the molecule's reactivity.

DFT studies have been applied to complex pyrrole-2,5-dione derivatives to understand their optimized molecular geometry and reaction mechanisms. semanticscholar.org For instance, a theoretical study on 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione used DFT calculations at the B3LYP/6-31G(d,p) level of theory to examine why an expected intramolecular cyclization failed to occur. semanticscholar.org Such calculations are vital for predicting the stability and reactivity of new compounds based on the pyrrolidine-2,5-dione scaffold. scirp.org

Table 2: Key Parameters from DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate an electron |

| LUMO Energy | Correlates with the ability to accept an electron |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability |

| Electron Density | Reveals information about bonding and charge distribution |

This table outlines common parameters derived from DFT calculations and their general significance in chemical reactivity analysis. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the dynamics of ligand-receptor binding. mdpi.com This method simulates the motions of atoms and molecules over time, offering a dynamic view that complements the static picture provided by molecular docking. ajchem-a.com

For compounds related to the pyrrolidine-2,5-dione family, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. najah.edu In a study on imidazolidinone derivatives targeting COX-2, MD simulations confirmed that the complex formed between the most potent compound and the enzyme remained stable throughout the simulation period, with consistent ligand-protein interactions observed. najah.edu Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps to evaluate the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.gov These simulations are essential for understanding how a ligand adapts its conformation within a binding site and the stability of the interactions it forms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing a robust QSAR model, the activity of new, untested compounds can be predicted, which helps in prioritizing synthetic efforts. nih.govnih.gov

While specific QSAR models for 3-Amino-1-methylpyrrolidine-2,5-dione were not found, the methodology has been successfully applied to other series of compounds containing similar heterocyclic cores. mdpi.commdpi.com For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for pyridin-2-one derivatives. mdpi.com These models yielded high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating good predictive ability. mdpi.com Such models can identify the key steric, electrostatic, and hydrophobic features of a molecule that are critical for its biological activity, providing a theoretical basis for designing more potent inhibitors. mdpi.comresearchgate.net

Table 3: Statistical Parameters for Evaluating QSAR Models

| Parameter | Description | Good Model Indication |

|---|---|---|

| R² (Correlation Coefficient) | Measures the fitness of the model for the training set data. | Value close to 1.0 |

| Q² or R²cv (Cross-validated R²) | Measures the predictive ability of the model, often using leave-one-out cross-validation. | Q² > 0.5 is generally considered good |

| R²pred (Predictive R² for test set) | Measures the predictive power of the model on an external set of compounds not used in model generation. | Value close to Q² and R² |

This table summarizes key statistical metrics used to validate the robustness and predictive power of QSAR models. mdpi.com

In Silico Prediction of Selectivity and Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects that can lead to toxicity. mdpi.com In silico methods play a significant role in predicting the selectivity profile of a compound early in the discovery process.

For derivatives of pyrrolidine-2,5-dione, docking simulations have been employed to predict their selectivity. By comparing the docking scores and binding interactions of these compounds against different but related enzymes, such as COX-1 and COX-2, researchers can get an initial assessment of selectivity. ebi.ac.uk The ability of pyrrolidine-2,5-dione derivatives to show significant interactions with residues in the secondary pocket of COX-2, which is absent in COX-1, provides a structural basis for their selectivity. ebi.ac.uk Furthermore, computational approaches can involve screening a compound against a panel of known off-target proteins. A high degree of similarity between a potential drug target in a pathogen and proteins in the human proteome could indicate a risk of off-target binding and potential side effects. mdpi.com

Broader Research Implications and Future Directions for 3 Amino 1 Methylpyrrolidine 2,5 Dione

Prospects in Novel Therapeutic Agent Development and Drug Discovery

The pyrrolidine-2,5-dione scaffold, central to 3-Amino-1-methylpyrrolidine-2,5-dione, is a well-established pharmacophore in the field of drug discovery. This structural motif is present in a variety of compounds investigated for treating human diseases. Research into derivatives of this scaffold has shown significant potential in developing treatments for neurological disorders, inflammation, and cancer.

Derivatives of pyrrolidine-2,5-dione have been identified as a valuable scaffold for anticonvulsant drugs, which are essential in the management of epilepsy. Studies have shown that modifications to the pyrrolidine-2,5-dione ring can influence anticonvulsant activity, with specific substitutions positively affecting efficacy. For instance, research on N-substituted pyrrolidine-2,5-dione derivatives has led to the identification of potent inhibitors of the COX-2 enzyme, which is a key target in anti-inflammatory therapies. One study identified a compound with an IC₅₀ value of 0.98 μM and a selectivity index of 31.5 for COX-2 inhibition. Furthermore, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been investigated as potential tyrosine kinase inhibitors for targeted antitumor drug development, showing the ability to inhibit colon cancer cell lines at nanomolar concentrations. The development of multi-target directed ligands is another promising avenue, with some pyrrolidine-2,5-dione derivatives showing potent affinity for both the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT), which are important targets in the treatment of depression.

| Derivative Class | Therapeutic Target/Application | Key Research Finding | Citation |

|---|---|---|---|

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant (Epilepsy) | Activity is influenced by the substituent at position 3 of the ring and the type of phenylpiperazine attached. | |

| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Compound 13e emerged as a potent and selective COX-2 inhibitor (IC₅₀ = 0.98 μM; SI = 31.5). | |

| 4-amino-3-chloro-1H-pyrrole-2,5-diones | Anticancer | Inhibited colon cancer cell lines with GI₅₀ values around 1.0–1.6 × 10⁻⁸ M. | |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Antidepressant | Compounds showed significant affinity for both 5-HT1A receptors and the serotonin transporter (SERT). |

Role as Versatile Building Blocks in Complex Organic Synthesis

Beyond its direct biological applications, this compound serves as a valuable and versatile building block in organic synthesis. Its classification as a 5-membered heterocycle containing both an imide and a primary amine makes it a useful starting material for constructing more complex molecules. The primary amine group provides a nucleophilic site for a wide range of chemical reactions, such as alkylation, acylation, and condensation, allowing for the facile introduction of diverse functional groups and the extension of molecular scaffolds.